Meta-Fexofenadine-d6
Description
Overview of Fexofenadine's Significance in Pharmaceutical Research and Development
Fexofenadine (B15129) is a second-generation antihistamine that is widely recognized for its effectiveness in treating allergy symptoms. patsnap.comdergipark.org.tr It is the active carboxylic acid metabolite of terfenadine (B1681261) and functions as a selective antagonist of the histamine (B1213489) H1 receptor. researchgate.netnih.govd-nb.infonih.gov A key advantage of fexofenadine is its non-sedative property, which is attributed to its limited ability to cross the blood-brain barrier. patsnap.comdergipark.org.trnih.govnih.gov This characteristic makes it a preferred option for individuals needing to manage allergy symptoms while maintaining alertness. patsnap.com
In pharmaceutical research and development, fexofenadine serves as a significant compound for several reasons. It is a cornerstone in the treatment of seasonal allergic rhinitis and chronic idiopathic urticaria. patsnap.comnih.govdrugbank.com Its development marked a notable advancement from first-generation antihistamines, which are often associated with sedative side effects. patsnap.com Ongoing research continues to explore new applications and formulations of fexofenadine, highlighting its evolving role in allergy management. patsnap.com The study of fexofenadine and its related compounds is also crucial for ensuring the quality and safety of the final drug product. nih.govresearchgate.net
Importance of Impurity and Isomer Characterization in Pharmaceutical Science
The characterization of impurities and isomers is a critical aspect of pharmaceutical science to ensure the safety, efficacy, and quality of drug products. ijpsjournal.commedwinpublishers.com Impurities are unwanted chemicals that can arise during the synthesis of the active pharmaceutical ingredient (API), from the degradation of the drug substance over time, or from the manufacturing process itself. ijpsjournal.comglobalresearchonline.net Even small amounts of certain impurities can potentially impact the safety and effectiveness of a medication.
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in drug substances and products. ijpsjournal.comglobalresearchonline.net The process of impurity profiling involves the identification, structural elucidation, and quantitative determination of these unwanted compounds. medwinpublishers.com This comprehensive analysis is essential for several reasons:
Safety: Unrecognized and potentially toxic impurities pose a risk to patient health. medwinpublishers.com
Efficacy: Impurities can sometimes have their own pharmacological effects that may interfere with the therapeutic action of the API.
Stability: The presence of certain impurities can affect the stability of the drug product. ijpsjournal.com
Quality Control: A consistent impurity profile is an indicator of a well-controlled and reproducible manufacturing process. medwinpublishers.com
Isomers, which are molecules with the same chemical formula but different structural arrangements, are a specific class of impurities that require careful consideration. researchgate.net In the case of chiral drugs, one enantiomer (a type of stereoisomer) may have the desired therapeutic effect, while the other may be inactive or even cause adverse effects. researchgate.net Therefore, the separation and characterization of isomers are vital for producing a safe and effective drug.
Definition and Classification of meta-Fexofenadine as a Fexofenadine-Related Compound
Meta-fexofenadine is classified as a positional isomer and a known process-related impurity of fexofenadine. nih.govresearchgate.netvulcanchem.com It is also referred to as Fexofenadine Impurity B. researchgate.netnih.govpharmaffiliates.compharmaffiliates.com The key structural difference between fexofenadine and meta-fexofenadine lies in the substitution pattern on the phenyl ring. vulcanchem.com
In the fexofenadine molecule, the α,α-dimethylbenzeneacetic acid group is attached at the para position (position 4) of the phenyl ring. vulcanchem.com In contrast, in the meta-fexofenadine molecule, this same group is attached at the meta position (position 3). vulcanchem.com This seemingly minor shift in the position of a functional group results in a distinct chemical entity with its own unique properties.
The chemical name for meta-fexofenadine is 2-(3-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid. vulcanchem.comnih.gov As an impurity, its presence in fexofenadine drug substance is carefully monitored and controlled during the manufacturing process to ensure the final product meets the required purity and quality standards. The identification and quantification of meta-fexofenadine are important steps in the analytical testing of fexofenadine. nih.govresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4/c1-31(2,30(35)36)28-16-9-11-24(23-28)29(34)17-10-20-33-21-18-27(19-22-33)32(37,25-12-5-3-6-13-25)26-14-7-4-8-15-26/h3-9,11-16,23,27,29,34,37H,10,17-22H2,1-2H3,(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHUKJMCYGRCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC(=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744093 | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479035-75-1 | |
| Record name | 3-(1-Hydroxy-4-(4-(hydroxydiphenylmethyl)-1-piperidinyl)butyl)-alpha,alpha-dimethyl benzeneacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479035751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[3-(1-Hydroxy-4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}butyl)phenyl]-2-methylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-HYDROXY-4-(4-(HYDROXYDIPHENYLMETHYL)-1-PIPERIDINYL)BUTYL)-.ALPHA.,.ALPHA.-DIMETHYL BENZENEACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6MJ77LD5RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Structure and Stereochemical Characterization of Meta Fexofenadine
Structural Elucidation via Advanced Spectroscopic Methodologies
The precise molecular architecture of meta-Fexofenadine has been determined through the application of sophisticated spectroscopic techniques. Methodologies such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are principal tools for its structural confirmation and differentiation from Fexofenadine (B15129). vulcanchem.com
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a primary method for the analysis of meta-Fexofenadine. vulcanchem.com For definitive structural confirmation, ¹H-NMR and ¹³C-NMR spectroscopy are employed. These techniques confirm the specific placement of the hydroxyl group at the meta position on the benzene (B151609) ring, a key feature distinguishing it from the para-substituted Fexofenadine. Mass spectrometry further corroborates the molecular weight and fragmentation patterns of the compound. vulcanchem.com The combination of these methods provides an unambiguous structural elucidation. science.gov Advanced techniques like Liquid Chromatography-Ion Mobility-Mass Spectrometry (LC-IM-MS) have also shown utility in differentiating structural isomers of drug metabolites, which is relevant in the analysis of complex mixtures containing Fexofenadine and its isomers. drugtargetreview.com
Identification of Isomeric Forms of Fexofenadine and Positional Isomerism of meta-Fexofenadine
Fexofenadine and its related compounds exist in various isomeric forms. The primary distinction between Fexofenadine and meta-Fexofenadine lies in positional isomerism. vulcanchem.comnih.gov In Fexofenadine, the α,α-dimethylbenzeneacetic acid moiety is attached to the para-position (4-position) of the phenyl ring. vulcanchem.com Conversely, in meta-Fexofenadine, this same functional group is shifted to the meta-position (3-position). vulcanchem.com
This seemingly subtle shift in position gives rise to distinct chemical entities with different properties. meta-Fexofenadine is also identified as USP Fexofenadine Related Compound B. clearsynth.com The synthesis of Fexofenadine can sometimes lead to the formation of a mixture of para and meta isomers, with some older processes yielding as much as 67% of the meta isomer. google.com However, modern synthetic methods aim to produce Fexofenadine with high purity, minimizing the presence of the meta isomer to levels below 0.1%. google.com
| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Fexofenadine | 2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid nih.gov | 153439-40-8 | C₃₂H₃₉NO₄ nih.gov | 501.7 nih.gov |
| meta-Fexofenadine | 2-[3-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid nih.gov | 479035-75-1 nih.gov | C₃₂H₃₉NO₄ nih.gov | 501.7 nih.gov |
Investigation of Chiral Properties and Enantiomeric Purity of Fexofenadine Isomers
Fexofenadine possesses a chiral center, leading to the existence of two enantiomers: (R)-Fexofenadine and (S)-Fexofenadine. brainly.com The commercially available drug is a racemic mixture of these two enantiomers. guidetopharmacology.org Both enantiomers exhibit approximately equivalent antihistamine activity. nih.gov The investigation of the chiral properties and the determination of enantiomeric purity are crucial aspects of its analysis.
The separation and quantification of Fexofenadine enantiomers are typically achieved using chiral High-Performance Liquid Chromatography (HPLC) methods. researchgate.netnih.gov Various chiral stationary phases, such as those based on cyclodextrins or polysaccharides, have been successfully employed for the enantioselective separation of Fexofenadine. researchgate.netufg.br For instance, a Chiralcel column has been used for the enantioseparation of racemic terfenadine (B1681261), a related compound. researchgate.net For Fexofenadine itself, derivatization with diazomethane (B1218177) or a chiral agent like R-(+)-1-phenylethylisocyanate can facilitate better resolution on certain columns. researchgate.net
Advanced Analytical Methodologies for Meta Fexofenadine
Development and Validation of Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the analysis of fexofenadine (B15129) and its related substances, including the meta-isomer. researchgate.netd-nb.infonih.gov The development of these methods involves a systematic approach to optimize separation and ensure the method is reliable for its intended purpose, following guidelines from the International Council for Harmonisation (ICH). researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) Method Optimization
The optimization of HPLC methods is crucial for achieving adequate separation of meta-fexofenadine from the main fexofenadine isomer and other potential impurities. researchgate.netd-nb.infoijesrr.org This involves the careful selection of the stationary phase, mobile phase composition, flow rate, and temperature.
Several studies have established reversed-phase HPLC (RP-HPLC) methods for this purpose. A common choice for the stationary phase is an octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) column. researchgate.netijesrr.orgdergipark.org.tr For instance, a stability-indicating method successfully separated fexofenadine from its meta-isomer (referred to as Impurity B), among other related compounds, using a Hypersil BDS C18 column (250 × 4.6 mm, 5 µm). researchgate.netd-nb.infonih.gov Another method utilized an Eclipse C8 column (150 x 4.6 mm, 5 µm) specifically for the separation of the meta-isomer. ijesrr.org
The mobile phase composition is a critical parameter that is adjusted to achieve optimal resolution. A mixture of an aqueous buffer and an organic modifier is typically used. One validated method employed a mobile phase consisting of a phosphate (B84403) buffer (pH 2.7) containing 1-octane sulfonic acid sodium salt and triethylamine (B128534), mixed with methanol (B129727) in a 60:40 (v/v) ratio, at a flow rate of 1.5 ml/min. researchgate.netnih.gov Another approach used a mobile phase of 1% triethylamine phosphate (pH 3.7), acetonitrile, and methanol in a 60:20:20 (v/v/v) ratio. d-nb.info These optimized conditions ensure that meta-fexofenadine is well-resolved from fexofenadine and other process-related impurities or degradation products. researchgate.netnih.gov
Table 1: Examples of Optimized HPLC Method Parameters for meta-Fexofenadine Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Hypersil BDS C18 (250 x 4.6 mm, 5 µm) researchgate.netd-nb.infonih.gov | Eclipse C8 (150 x 4.6 mm, 5 µm) ijesrr.org | Agilent Extend C18 dergipark.org.tr |
| Mobile Phase | Phosphate buffer (pH 2.7 with 0.1% 1-octane sulphonic acid sodium salt, 1% triethylamine) : Methanol (60:40, v/v) researchgate.netnih.gov | Phosphate buffer (pH 3.7 with 1% TEA) : Methanol : Acetonitrile (60:20:20, v/v/v) ijesrr.org | Acetonitrile : 20 mM KH2PO4 (pH 7.5) (35:65, v/v) dergipark.org.tr |
| Flow Rate | 1.5 ml/min researchgate.netnih.gov | Not Specified | 1.2 ml/min dergipark.org.tr |
| Detection | UV at 215 nm researchgate.netnih.gov | Not Specified | UV at 220 nm dergipark.org.tr |
Chiral Chromatography for Resolution of Stereoisomers
Fexofenadine is a chiral compound, and its isomers can exhibit different pharmacological activities. While most methods focus on separating positional isomers like meta-fexofenadine, chiral chromatography is essential for resolving enantiomers. mdpi.comnih.govsemanticscholar.org The British Pharmacopoeia specifies an HPLC method utilizing a β-cyclodextrin modified silica (B1680970) column (silica gel BC for chiral chromatography R1) specifically for testing for meta-fexofenadine (Impurity B), highlighting the importance of chiral recognition in its analysis. nih.gov
Direct chiral separation methods are often preferred and can be achieved using chiral stationary phases (CSPs). semanticscholar.orgmdpi.com For the analysis of fexofenadine enantiomers in biological matrices, a Chirobiotic V column has been successfully used, demonstrating the capability to resolve the (R)-(+)- and (S)-(-)-enantiomers. nih.gov This type of separation is crucial for pharmacokinetic studies and understanding the disposition of individual stereoisomers. nih.govmdpi.com Capillary electrokinetic chromatography is another complementary technique that can be employed for chiral separations. mdpi.com
Integration of UV and Diode Array Detection in Analytical Protocols
Ultraviolet (UV) and Photodiode Array (PDA) detectors are commonly integrated into HPLC systems for the quantification of meta-fexofenadine. researchgate.netnih.govingentaconnect.com The choice of wavelength is critical for achieving adequate sensitivity. For the simultaneous determination of fexofenadine and its related compounds, including the meta-isomer, detection is often performed at wavelengths such as 215 nm or 220 nm. researchgate.netnih.govdergipark.org.tr
A Diode Array Detector (DAD) offers a significant advantage over a simple UV detector by acquiring spectra across a range of wavelengths simultaneously. researchgate.netresearchgate.net This capability is invaluable for assessing peak purity. By comparing the spectra across the entire peak, analysts can confirm that the peak corresponding to meta-fexofenadine is not co-eluting with other impurities or degradants, thus ensuring the specificity of the method. nih.gov
Application of Mass Spectrometry for Identification and Trace Analysis
While HPLC-UV/DAD is suitable for quantification, Mass Spectrometry (MS) provides unparalleled specificity and sensitivity, making it an essential tool for the definitive identification and trace analysis of meta-fexofenadine. cuni.czwiley.com When coupled with liquid chromatography (LC-MS), it allows for the verification of molecular weight and the analysis of fragmentation patterns, which are crucial for structural confirmation. ijesrr.orgvulcanchem.com
LC-MS/MS, or tandem mass spectrometry, is particularly powerful for analyzing complex matrices. nih.govresearchgate.net In this technique, a specific ion of the compound of interest is selected and fragmented to produce characteristic product ions. This process, known as selected reaction monitoring (SRM), significantly enhances selectivity and sensitivity, allowing for the detection of trace levels of impurities like meta-fexofenadine. researchgate.net For example, in the analysis of fexofenadine, the transition of the precursor ion at m/z 502 to a product ion at m/z 466 can be monitored. ijesrr.org Cross-validation of HPLC-UV methods with MS ensures the highest level of specificity.
Establishment of Calibration Curves, Linearity Ranges, and Limits of Detection and Quantification
Method validation according to ICH guidelines requires the establishment of linearity, range, limit of detection (LOD), and limit of quantification (LOQ). nih.govoup.com For methods developed to quantify meta-fexofenadine, these parameters are determined to demonstrate the method's performance.
Linearity is assessed by analyzing a series of standard solutions at different concentrations and plotting the detector response against the concentration. The correlation coefficient (r²) is calculated, with values greater than 0.999 typically indicating excellent linearity. dergipark.org.tr Validated methods for fexofenadine and its related impurities, including the meta-isomer, have demonstrated linearity over concentration ranges such as 0.1-50 µg/ml. researchgate.netnih.gov Another study showed linearity for fexofenadine in a range of 10–60 µg/mL. dergipark.org.tr
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. ingentaconnect.comoup.com These values are crucial for determining trace amounts of impurities. For fexofenadine and its related compounds, LOD and LOQ have been established in the nanogram to microgram per milliliter range, depending on the specific method and detector used. ingentaconnect.comoup.com
Table 2: Validation Parameters from Chromatographic Methods for Fexofenadine and its Isomers
| Parameter | Method 1 | Method 2 | Method 3 |
| Analyte(s) | Fexofenadine & Related Compounds (incl. meta-isomer) researchgate.netnih.gov | Fexofenadine dergipark.org.tr | Fexofenadine oup.com |
| Linearity Range | 0.1 - 50 µg/ml | 10 - 60 µg/ml | 5 - 50 µg/ml |
| Correlation Coefficient (r or r²) | Not Specified | r² > 0.999 | r = 0.9956 |
| Limit of Detection (LOD) | Not Specified | 1.50 µg/ml | 0.19 µg/ml |
| Limit of Quantification (LOQ) | Not Specified | 4.50 µg/ml | 5.00 µg/ml |
Assessment of Method Specificity and Selectivity against Co-eluting Substances and Degradants
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, or matrix components. researchgate.netnih.gov For meta-fexofenadine, the method must be able to resolve it from the para-isomer (fexofenadine) and any other related substances.
To prove specificity, stability-indicating methods are developed. researchgate.netd-nb.infonih.gov This involves subjecting the drug substance to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.govnih.gov The stressed samples are then analyzed using the developed HPLC method. The method is considered specific if it can completely separate the parent drug from all the degradation products formed. researchgate.netnih.gov The use of a PDA detector is instrumental in this assessment, as it allows for peak purity analysis to confirm that no degradants are co-eluting with the analyte peak. nih.gov The resolution factor between adjacent peaks should be greater than 2.0 to ensure adequate separation.
Formation Pathways and Degradation Kinetics of Meta Fexofenadine
Elucidation of meta-Fexofenadine Formation as a Synthetic By-product
The synthesis of Fexofenadine (B15129) often involves a multi-step process where meta-Fexofenadine emerges as a significant by-product. Its formation is intrinsically linked to the Friedel-Crafts acylation reaction, a key step in the synthesis. google.com
During this electrophilic aromatic substitution, methyl-α,α-dimethylphenyl acetate (B1210297) is acylated using 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst like anhydrous aluminum chloride. google.com This reaction yields a mixture of positional isomers: the desired para-acylated intermediate and the undesired meta-acylated intermediate. The formation of the meta-isomer is influenced by steric and electronic factors, and it can constitute between 5% and 15% of the crude product, depending on the specific reaction conditions.
This isomeric mixture is then typically carried through subsequent reaction steps, including condensation with α,α-diphenyl-4-piperidinemethanol (also known as azacyclonol), reduction, and hydrolysis, ultimately producing a mixture of Fexofenadine and meta-Fexofenadine. google.com The structural similarity between the para- and meta-isomers makes their separation challenging, often requiring stringent purification protocols to ensure the final active pharmaceutical ingredient (API) meets regulatory standards, which may specify a limit of not more than 0.1% for this impurity. patsnap.com Some patented synthetic routes are specifically designed to circumvent the formation of this meta-isomer, highlighting the challenges it poses in conventional manufacturing processes. patsnap.comgoogle.compatsnap.comgoogle.com
Investigation of Degradation Routes Leading to meta-Fexofenadine Formation
While meta-Fexofenadine is well-established as a synthetic impurity, extensive stress testing on Fexofenadine has been conducted to understand its degradation pathways and to develop stability-indicating analytical methods. These studies subject Fexofenadine to harsh conditions, including acid, base, light, and heat, to identify any potential degradation products. nih.govresearchgate.net
It is important to note that the available scientific literature primarily identifies meta-Fexofenadine as an impurity from the synthesis process rather than a product formed from the degradation of the para-isomer (Fexofenadine) under these stress conditions. nih.govresearchgate.net The degradation studies are crucial for ensuring that analytical methods can effectively separate the Fexofenadine peak from all potential impurities, including the pre-existing meta-isomer and any new compounds that form under stress. researchgate.net
Fexofenadine has been subjected to acid-catalyzed degradation to assess its stability. In these studies, the drug is exposed to acidic solutions at elevated temperatures. For instance, one study involved heating a Fexofenadine sample with 0.5 N hydrochloric acid (HCl) at 80°C for four hours. nih.govd-nb.info This resulted in a notable degradation of the parent compound, with a recovery of 82.51% for Fexofenadine. nih.govd-nb.info Other studies have utilized similar conditions, such as 1 N HCl at 60°C for 3.5 hours and 0.1 N HCl at 60°C for 60 minutes, which also showed slight to moderate degradation. nih.govukaazpublications.com While these conditions induce the degradation of Fexofenadine, the resulting degradants are typically other molecules, and the formation of meta-Fexofenadine as a direct result of this acid stress has not been reported. nih.govd-nb.info
Similar to acid stress, base-catalyzed degradation studies are a key part of stability testing for Fexofenadine. These investigations involve exposing the drug to alkaline conditions. In one representative study, Fexofenadine was heated with 0.5 N sodium hydroxide (B78521) (NaOH) at 80°C for four hours, which led to a degradation of the parent drug, with a recovery rate of 89.54%. nih.govd-nb.info Other experiments have employed conditions like 2 N NaOH at 60°C for 24 hours and 0.1 N NaOH at 60°C for 60 minutes, also showing some degradation. nih.govukaazpublications.com As with acid hydrolysis, these studies did not report the conversion of Fexofenadine to its meta-isomer. nih.govd-nb.info
The photostability of Fexofenadine has been evaluated under various light conditions, including exposure to UV light and direct daylight. nih.govnih.gov In one study, a Fexofenadine solution was exposed to UV light at 254 nm for 8 hours, while another sample was subjected to direct daylight for a week. nih.govd-nb.info Another investigation exposed the drug product to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light. nih.gov While degradation was observed, the identified photodegradation products were compounds such as an isopropyl derivative (from decarboxylation) and a benzophenone (B1666685) compound, not meta-Fexofenadine. researchgate.net Kinetic analysis suggests that the photodegradation of Fexofenadine can follow first-order or second-order kinetics depending on the conditions. researchgate.netnih.gov
Thermal degradation studies assess the stability of Fexofenadine at elevated temperatures. Solid Fexofenadine powder has been subjected to conditions such as 80°C for 8 hours and 105°C for 24 hours. nih.govd-nb.infonih.gov These tests showed a slight degradation of the drug. nih.gov The purpose of such thermal stress is to simulate the potential impact of storage at high temperatures and to ensure that any resulting impurities can be detected. Kinetic modeling of the degradation process helps in predicting the shelf-life and stability of the drug under different temperature conditions.
Photodegradation Studies under Varied Light Conditions
Stress Testing and Forced Degradation Regimes for Impurity Generation
Forced degradation, or stress testing, is a critical component of drug development mandated by regulatory bodies like the International Council for Harmonisation (ICH). nih.govijpsonline.com The goal is to identify likely degradation products that could form under various environmental factors, which helps in developing and validating stability-indicating analytical methods. nih.govactapharmsci.com These methods must be able to resolve the active pharmaceutical ingredient from any impurities, including process-related impurities like meta-Fexofenadine and any new products formed during degradation. researchgate.net
Fexofenadine has been subjected to a wide array of forced degradation conditions. Significant degradation is often observed under oxidative stress (e.g., with hydrogen peroxide), with less degradation occurring under hydrolytic (acidic and basic), thermal, and photolytic conditions. nih.govnih.gov The data generated from these studies are essential for establishing the degradation profile of the drug and ensuring the purity and safety of the final pharmaceutical product.
Below is a table summarizing various conditions used in forced degradation studies of Fexofenadine.
| Stress Condition | Parameters | Observed Fexofenadine Degradation/Recovery | Reference |
|---|---|---|---|
| Acid Hydrolysis | 0.5 N HCl at 80°C for 4 hr | 17.49% Degradation (% Recovery: 82.51) | nih.govd-nb.info |
| Acid Hydrolysis | 1 N HCl at 60°C for 3.5 hr | Slight degradation | nih.gov |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 1 hr | 14.8% Degradation | ukaazpublications.com |
| Base Hydrolysis | 0.5 N NaOH at 80°C for 4 hr | 10.46% Degradation (% Recovery: 89.54) | nih.govd-nb.info |
| Base Hydrolysis | 2 N NaOH at 60°C for 24 hr | Slight degradation | nih.gov |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 1 hr | 9.2% Degradation | ukaazpublications.com |
| Oxidative | 3% H₂O₂ at 60°C for 5 hr | Significant degradation | nih.gov |
| Oxidative | 30% H₂O₂ at 80°C for 2 hr | 77.99% Degradation (% Recovery: 22.01) | nih.govd-nb.info |
| Thermal (Dry Heat) | 105°C for 24 hr | Slight degradation (2.8% Degradation) | nih.govukaazpublications.com |
| Thermal (Dry Heat) | 80°C for 8 hr | Minimal degradation | nih.govd-nb.info |
| Photolytic (UV) | UV light (254 nm) for 8 hr | Degradation observed | nih.govd-nb.info |
| Photolytic (Visible) | Direct daylight for 1 week | Degradation observed | nih.govd-nb.info |
Impurity Profiling and Development of Stability-Indicating Methods for Fexofenadine Formulations
The meta-isomer of Fexofenadine, officially designated as Fexofenadine Impurity B, is a known process-related impurity that can arise during the synthesis of Fexofenadine. nih.govresearchgate.net Its presence necessitates the development of robust analytical methods to ensure the purity, stability, and quality of the final pharmaceutical product. Regulatory guidelines require that impurities in drug substances and products are identified and controlled.
The primary route for the formation of meta-fexofenadine is linked to the Friedel-Crafts acylation step during the manufacturing process of the active pharmaceutical ingredient. In this reaction, a key intermediate, methyl-α,α-dimethylphenyl acetate, is acylated. google.com The reaction can yield a mixture of the desired para-isomer and the undesired meta-isomer, with the meta-fexofenadine impurity potentially constituting 5–15% of the crude product depending on the specific reaction conditions. Therefore, stringent purification steps are essential to control its levels in the final drug substance. google.com
Forced degradation studies are critical in the development of stability-indicating analytical methods. These studies expose the drug substance to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and demonstrate that the analytical method can effectively separate these degradants from the main compound and its process-related impurities. nih.govnih.gov
Several studies have subjected Fexofenadine Hydrochloride to forced degradation conditions. Significant degradation is often observed under oxidative conditions, particularly with hydrogen peroxide. nih.govnih.govmdpi.com Acid and base hydrolysis also lead to notable degradation. nih.govnih.govbanglajol.info The drug generally shows stability under photolytic and neutral hydrolytic conditions. nih.govbanglajol.info An important degradation product identified under oxidative stress is Fexofenadine N-oxide. nih.govmdpi.comresearchgate.net It is crucial that analytical methods can resolve Fexofenadine from its process impurities like meta-fexofenadine, as well as from degradation products like the N-oxide. nih.govmdpi.com
The following table summarizes the findings from various forced degradation studies on Fexofenadine HCl.
Summary of Forced Degradation Studies on Fexofenadine HCl
| Stress Condition | Parameters | Extent of Degradation (% Recovery of Fexofenadine) | Source |
|---|---|---|---|
| Acid Hydrolysis | 0.5 N HCl, 80°C, 4 hr | 82.51% Recovery | nih.gov |
| Acid Hydrolysis | 1 N HCl, 60°C, 3.5 hr | Slight degradation | nih.gov |
| Base Hydrolysis | 0.5 N NaOH, 80°C, 4 hr | 89.54% Recovery | nih.gov |
| Base Hydrolysis | 2 N NaOH, 60°C, 24 hr | Slight degradation | nih.gov |
| Oxidative Degradation | 3% H₂O₂, 80°C, 2 hr | 89.73% Recovery | nih.gov |
| Oxidative Degradation | 30% H₂O₂, 80°C, 2 hr | 22.01% Recovery | nih.gov |
| Oxidative Degradation | 3% H₂O₂, 60°C, 5 hr | Significant degradation, N-oxide formation | nih.gov |
| Thermal Degradation | 80°C, 8 hr (powder) | No significant degradation | nih.gov |
| Thermal Degradation | 105°C, 24 hr | Slight degradation | nih.gov |
| Photodegradation | UV light (254 nm), 8 hr | No significant degradation | nih.gov |
| Photodegradation | 1.2 million lux hours (visible) & 200 watt hours/m² (UV) | Stable | nih.gov |
To accurately quantify fexofenadine and its impurities, including meta-fexofenadine, various stability-indicating chromatographic methods have been developed and validated. nih.govmdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed. nih.govmdpi.comvulcanchem.com These methods are designed to separate fexofenadine from its known impurities and degradation products, proving their specificity and stability-indicating capability as per ICH guidelines. nih.govmdpi.comactapharmsci.com
A validated reversed-phase HPLC method with diode-array detection (HPLC-DAD) has been established for the simultaneous determination of fexofenadine and four of its related impurities, including meta-fexofenadine (Impurity B). nih.govnih.gov This method successfully separates the parent drug from all impurities and degradation products within a reasonable run time. nih.gov
The table below details the chromatographic conditions for a validated stability-indicating method.
Chromatographic Conditions for a Stability-Indicating HPLC-DAD Method
| Parameter | Condition | Source |
|---|---|---|
| Column | Hypersil BDS C-18 (250 × 4.6 mm, 5 μm) | nih.govnih.gov |
| Mobile Phase | Phosphate (B84403) buffer (pH 2.7) with 0.1% 1-octane sulphonic acid sodium salt and 1% triethylamine (B128534) : Methanol (B129727) (60:40, v/v) | nih.govnih.gov |
| Flow Rate | 1.5 ml/min | nih.govnih.gov |
| Detection | UV at 215 nm | nih.gov |
| Internal Standard | Lisinopril | nih.gov |
| Retention Time (Fexofenadine) | 10.716 min | nih.gov |
| Retention Time (meta-Fexofenadine) | 11.987 min | nih.gov |
Meta Fexofenadine As an Analytical Reference Standard
The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For the antihistamine Fexofenadine (B15129), one such crucial process-related impurity is its positional isomer, meta-Fexofenadine. The accurate identification and quantification of this impurity are paramount, a task accomplished through the use of highly characterized analytical reference standards. This article explores the role and significance of meta-Fexofenadine as a certified reference material, its application in quality control, and the fundamental principles of metrological traceability and purity assessment that underpin its reliability.
Comparative Research and Broader Scientific Implications
Comparative Analysis of Analytical Challenges Posed by meta-Fexofenadine Versus Other Fexofenadine-Related Impurities
The analytical landscape for fexofenadine (B15129) is complicated by the presence of several related impurities, each presenting unique challenges for detection and quantification. Among these, meta-fexofenadine, an isomer of the active pharmaceutical ingredient (API), is particularly noteworthy. Its structural similarity to fexofenadine, differing only in the substitution pattern on the benzene (B151609) ring, makes its separation and quantification a significant analytical hurdle.
Other common fexofenadine-related impurities include keto-fexofenadine (Impurity A), the methyl ester of fexofenadine (Impurity C), and the methyl ester of keto-fexofenadine (Impurity D). nih.gov While these compounds also require careful analytical control, the challenge with meta-fexofenadine is distinct. The primary analytical difficulty with meta-fexofenadine lies in its isomeric nature. Since isomers have the same molecular weight, techniques like mass spectrometry alone are insufficient for differentiation without prior chromatographic separation.
In contrast, impurities like keto-fexofenadine, which has a different functional group, and the esterified impurities, which have different molecular weights, can be more readily distinguished from fexofenadine using a combination of chromatographic and spectroscopic methods. For instance, a simple reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C8 column can be employed for the separation of the meta-isomer. nih.govresearchgate.net However, achieving baseline separation between fexofenadine and its meta-isomer often requires careful optimization of the mobile phase composition, pH, and stationary phase chemistry. nih.govresearchgate.net Some methods have utilized a mobile phase containing 1% triethylamine (B128534) phosphate (B84403) (pH 3.7), acetonitrile, and methanol (B129727) to achieve separation on a C8 column. nih.govresearchgate.net
The table below summarizes the analytical challenges posed by different fexofenadine impurities:
| Impurity Name | Key Analytical Challenge | Common Analytical Techniques |
| meta-Fexofenadine | Co-elution with fexofenadine due to high structural similarity (positional isomer). Requires highly selective chromatographic methods. | RP-HPLC with optimized mobile phase and stationary phase (e.g., C8, C18), LC-MS/MS for sensitive quantification. nih.govnih.govresearchgate.net |
| Keto-fexofenadine (Impurity A) | Potential for interference in spectrophotometric methods. Structurally related but generally easier to separate than the meta-isomer. | RP-HPLC, LC-MS/MS. nih.govnih.gov |
| Fexofenadine methyl ester (Impurity C) | Can arise from the synthesis process. Different polarity allows for reasonable chromatographic separation. | RP-HPLC, LC-MS/MS. nih.gov |
| Keto-fexofenadine methyl ester (Impurity D) | Similar to Impurity C, its different polarity facilitates separation from fexofenadine. | RP-HPLC, LC-MS/MS. nih.gov |
Impact of Isomeric Impurities on Pharmaceutical Development, Formulation Stability, and Regulatory Compliance
Isomeric impurities, such as meta-fexofenadine, can have a significant impact on various stages of pharmaceutical development, from formulation stability to regulatory approval. frontiersin.org The presence of an undesired isomer can potentially alter the pharmacological and toxicological profile of the drug product. veeprho.com Even if an isomer is pharmacologically inactive, its presence dilutes the concentration of the active isomer, potentially affecting the drug's efficacy.
During formulation development, the presence of isomeric impurities can affect the physicochemical properties of the drug substance, such as solubility, dissolution rate, and stability. globalresearchonline.net These impurities can also interact with excipients in the formulation, leading to the formation of new degradation products over time and compromising the stability and shelf-life of the final product. globalresearchonline.net
From a regulatory standpoint, controlling isomeric impurities is a critical aspect of ensuring drug quality and safety. Regulatory agencies like the International Council for Harmonisation (ICH) have strict guidelines for the identification, qualification, and control of impurities in new drug substances and products. nih.gov For impurities present above a certain threshold (typically 0.1%), structural elucidation is required. frontiersin.org This necessitates the development of robust analytical methods capable of separating and quantifying these isomers at very low levels. Failure to adequately control isomeric impurities can lead to regulatory delays or rejection of a drug application.
The following table outlines the potential impact of isomeric impurities:
| Area of Impact | Specific Concerns |
| Pharmaceutical Development | Altered physicochemical properties (solubility, melting point), potential for different pharmacological or toxicological effects. veeprho.com |
| Formulation Stability | Interaction with excipients, formation of degradation products, reduced shelf-life. globalresearchonline.net |
| Regulatory Compliance | Requirement for identification and quantification, potential for regulatory rejection if limits are exceeded. frontiersin.orgnih.gov |
Advanced Approaches for Chromatographic Separation of Complex Fexofenadine-Related Mixtures
The challenge of separating complex mixtures of fexofenadine and its related impurities, particularly the meta-isomer, has driven the development of advanced chromatographic techniques. While conventional RP-HPLC remains a workhorse, more sophisticated approaches are often necessary to achieve the required resolution and sensitivity.
One such approach is the use of specialized stationary phases. While C8 and C18 columns are common, other chemistries, such as phenyl-hexyl silyl (B83357) columns, have been explored to enhance selectivity for aromatic isomers like meta-fexofenadine. actapharmsci.com Additionally, the use of chiral stationary phases is crucial for the separation of enantiomers, which are another class of isomers. researchgate.net Although meta-fexofenadine is a positional isomer and not an enantiomer of fexofenadine, the principles of using highly selective stationary phases apply.
Method development often involves a systematic approach to optimizing mobile phase parameters. This includes adjusting the pH, the type and concentration of organic modifiers (e.g., acetonitrile, methanol), and the use of additives like ion-pairing reagents or buffers. nih.govnih.gov For instance, one method successfully separated fexofenadine and its impurities using a mobile phase of phosphate buffer and methanol on a C18 column. d-nb.info Another study utilized a gradient elution with a mobile phase consisting of triethylamine phosphate, acetonitrile, and methanol. nih.govresearchgate.net
Furthermore, two-dimensional liquid chromatography (2D-LC) offers a powerful tool for resolving highly complex mixtures. frontiersin.org In this technique, a fraction from the first chromatographic separation is transferred to a second column with a different selectivity for further separation. This can be particularly useful for isolating and identifying trace-level impurities that co-elute with the main peak in a single-dimensional separation.
The table below details some advanced chromatographic approaches:
| Chromatographic Technique | Principle and Application |
| Specialized Stationary Phases | Utilizing columns with different selectivities (e.g., phenyl-hexyl, cyano) to exploit subtle differences in analyte structure and achieve better separation. actapharmsci.com |
| Chiral Chromatography | Essential for separating enantiomers, employing chiral stationary phases to differentiate between stereoisomers. researchgate.net |
| Optimized Mobile Phases | Systematic variation of pH, organic modifiers, and additives to fine-tune the separation of closely related compounds like positional isomers. nih.govnih.gov |
| Two-Dimensional Liquid Chromatography (2D-LC) | Provides enhanced peak capacity and resolution by using two independent separation mechanisms, ideal for complex impurity profiling. frontiersin.org |
Future Research Directions in the Field of Fexofenadine Isomers and Pharmaceutical Impurities
The ongoing pursuit of enhanced drug safety and quality continues to drive research in the field of pharmaceutical impurities. For fexofenadine and its isomers, several key areas for future investigation emerge.
A primary focus will be the development of even more sensitive and efficient analytical methods. This includes the exploration of novel stationary phases for HPLC and the advancement of hyphenated techniques like LC-MS/MS for trace-level impurity detection and structural elucidation. frontiersin.orgresearchgate.net The goal is to achieve faster analysis times and lower detection limits, enabling more stringent control of impurities.
Further research into the toxicological profiles of fexofenadine-related impurities, including meta-fexofenadine, is also crucial. While current regulations set limits based on general toxicity thresholds, a deeper understanding of the specific biological activity of each impurity would allow for more scientifically justified control strategies. This could involve in-silico toxicity predictions, in-vitro assays, and, where necessary, in-vivo studies.
Another important avenue for future research is the investigation of the formation and degradation pathways of these impurities. A better understanding of how and when impurities like meta-fexofenadine are formed during synthesis and storage can lead to improved manufacturing processes that minimize their generation. globalresearchonline.net This could involve exploring alternative synthetic routes or optimizing reaction and storage conditions.
Finally, the development of "greener" analytical methods with reduced solvent consumption and waste generation is an increasingly important consideration in pharmaceutical analysis. nih.gov Future research will likely focus on developing more environmentally friendly methods for the analysis of fexofenadine and its impurities.
Q & A
Basic Research Questions
Q. How can meta-Fexofenadine be reliably identified and quantified in pharmaceutical formulations?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is the gold standard. For example, chromatographic separation using a C18 column with a mobile phase of methanol, acetonitrile, and phosphate buffer (pH 3.0) can resolve meta-Fexofenadine from Fexofenadine and other impurities. System suitability tests, including resolution factor (>2.0) and tailing factor (<1.5), must be validated . Cross-validation with mass spectrometry (MS) ensures specificity, particularly in complex matrices. Data analysis should adhere to ICH guidelines for precision (RSD <2%) and accuracy (recovery 98–102%) .
Q. What is the structural and functional significance of meta-Fexofenadine as a process-related impurity?
- Methodological Answer : Meta-Fexofenadine arises during Fexofenadine synthesis due to regioselective hydroxylation variations. Structural characterization via H-NMR and C-NMR confirms the hydroxyl group at the meta position on the benzene ring, altering polarity compared to Fexofenadine. Its pharmacological inactivity necessitates strict control (<0.1% w/w) in formulations, as per ICH Q3A guidelines. Stability studies under accelerated conditions (40°C/75% RH) can monitor impurity growth .
Advanced Research Questions
Q. What challenges arise in synthesizing high-purity meta-Fexofenadine for mechanistic studies?
- Methodological Answer : Key challenges include:
- Regiochemical Control : Optimizing reaction conditions (e.g., solvent polarity, temperature) to favor meta-hydroxylation over para-/ortho-isomers.
- Purification : Use preparative HPLC with fraction collection to isolate meta-Fexofenadine from synthetic by-products. Purity (>98%) must be confirmed via differential scanning calorimetry (DSC) and elemental analysis .
- Stability : Lyophilization in inert atmospheres prevents oxidation of the hydroxyl group during storage .
Q. How can researchers design in vitro studies to evaluate meta-Fexofenadine’s potential off-target effects?
- Methodological Answer :
- Cell Models : Use human epithelial cells (e.g., COLO205) pretreated with TNF-α to simulate inflammatory conditions. Dose-response curves (0–100 µM) over 90-minute incubations can assess cytokine modulation .
- Assay Selection : Combine ELISA (for IL-6, IL-8 quantification) and transcriptomic profiling (RNA-seq) to identify pathways affected by meta-Fexofenadine. Normalize data to Fexofenadine’s activity to isolate impurity-specific effects .
Q. How should contradictory data on meta-Fexofenadine’s bioactivity be resolved in systematic reviews?
- Methodological Answer :
- Heterogeneity Analysis : Use RevMan or GRADEpro to calculate I² statistics. For example, an I² >50% indicates substantial variability, necessitating subgroup analysis by study design (e.g., in vitro vs. ex vivo models) .
- Bias Assessment : Apply the ROBINS-I tool to evaluate confounding factors (e.g., differences in impurity quantification methods across studies). Meta-regression can adjust for covariates like incubation time or cell type .
Data Management and Reproducibility
Q. What metadata standards ensure reproducibility in meta-Fexofenadine research?
- Methodological Answer : Follow FAIR principles:
- Data Formats : Store chromatographic raw data in mzML or .RAW formats, annotated with experimental parameters (column type, mobile phase pH) .
- Metadata : Include synthesis batch IDs, purity certificates, and instrument calibration logs in supplementary materials. Use repositories like Zenodo with DOI assignment for public access .
Tables for Key Methodological Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
